molecular formula C19H22O4 B11708420 2-acetyloxy-5-(1-adamantyl)benzoic Acid CAS No. 312747-77-6

2-acetyloxy-5-(1-adamantyl)benzoic Acid

Cat. No.: B11708420
CAS No.: 312747-77-6
M. Wt: 314.4 g/mol
InChI Key: PUYBEUDIKYCSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ACETYLOXY)-5-(ADAMANTAN-1-YL)BENZOIC ACID is a synthetic organic compound that features both an adamantane moiety and a benzoic acid derivative. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, potentially leading to applications in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ACETYLOXY)-5-(ADAMANTAN-1-YL)BENZOIC ACID typically involves the esterification of 5-(ADAMANTAN-1-YL)BENZOIC ACID with acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

  • Dissolve 5-(ADAMANTAN-1-YL)BENZOIC ACID in a suitable solvent like dichloromethane.
  • Add acetic anhydride and a catalytic amount of sulfuric acid.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the benzoic acid group, converting it to the corresponding alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: 2-(HYDROXY)-5-(ADAMANTAN-1-YL)BENZYL ALCOHOL.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ACETYLOXY)-5-(ADAMANTAN-1-YL)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of advanced materials due to its stable and rigid structure.

Mechanism of Action

The mechanism of action of 2-(ACETYLOXY)-5-(ADAMANTAN-1-YL)BENZOIC ACID involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the benzoic acid derivative can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 2-(HYDROXY)-5-(ADAMANTAN-1-YL)BENZOIC ACID
  • 5-(ADAMANTAN-1-YL)BENZOIC ACID
  • 2-(AMINO)-5-(ADAMANTAN-1-YL)BENZOIC ACID

Comparison: 2-(ACETYLOXY)-5-(ADAMANTAN-1-YL)BENZOIC ACID is unique due to its acetoxy group, which can be hydrolyzed to release acetic acid. This feature can be advantageous in prodrug design, where the compound is activated in the body by enzymatic hydrolysis. The adamantane moiety provides rigidity and stability, making it a valuable scaffold for drug development.

Properties

CAS No.

312747-77-6

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

2-acetyloxy-5-(1-adamantyl)benzoic acid

InChI

InChI=1S/C19H22O4/c1-11(20)23-17-3-2-15(7-16(17)18(21)22)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,21,22)

InChI Key

PUYBEUDIKYCSAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.